Ribi-529

Beschreibung

Eigenschaften

CAS-Nummer |

216014-46-9 |

|---|---|

Molekularformel |

C98H190N3O17P |

Molekulargewicht |

1713.5 g/mol |

IUPAC-Name |

N,N-diethylethanamine;[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-3-phosphonooxy-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-6-[2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]ethoxy]oxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |

InChI |

InChI=1S/C92H175N2O17P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-64-70-85(98)106-79(67-61-55-49-43-34-28-22-16-10-4)75-83(96)93-73-74-105-92-89(94-84(97)76-80(68-62-56-50-44-35-29-23-17-11-5)107-86(99)71-65-59-53-47-41-38-32-26-20-14-8-2)91(90(82(78-95)109-92)111-112(102,103)104)110-88(101)77-81(69-63-57-51-45-36-30-24-18-12-6)108-87(100)72-66-60-54-48-42-39-33-27-21-15-9-3;1-4-7(5-2)6-3/h79-82,89-92,95H,7-78H2,1-6H3,(H,93,96)(H,94,97)(H2,102,103,104);4-6H2,1-3H3/t79-,80-,81-,82-,89-,90-,91-,92-;/m1./s1 |

InChI-Schlüssel |

QOFRNSMLZCPQKL-KTIIIUPTSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NCCOC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |

Synonyme |

RC 529 RC-529 RC529 Ribi 529 Ribi-529 Ribi529 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ribi-529 (RC-529): A Technical Guide to its Mechanism of Action as a Toll-like Receptor 4 Agonist Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribi-529, also known as RC-529, is a synthetic, aminoalkyl glucosaminide 4-phosphate (AGP) that functions as a potent vaccine adjuvant.[1][2] Structurally, it is a mimetic of lipid A, the immunostimulatory component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1][2] Unlike its natural counterpart, this compound has been designed to retain the robust immunostimulatory properties of lipid A while exhibiting significantly reduced toxicity.[3] Its primary mechanism of action is the activation of the innate immune system through Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately enhancing the adaptive immune response to co-administered antigens. Preclinical and clinical studies have demonstrated that this compound has a similar efficacy and safety profile to Monophosphoryl Lipid A (MPL), a well-established TLR4-targeting adjuvant.

Core Mechanism of Action: TLR4 Agonism

This compound exerts its adjuvant effect by directly engaging and activating Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is primarily expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. The binding of this compound to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14, initiates a conformational change that triggers downstream intracellular signaling.

This signaling cascade proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway. The activation of both pathways is crucial for the full spectrum of immunostimulatory effects induced by TLR4 agonists like this compound.

MyD88-Dependent Signaling Pathway

The MyD88-dependent pathway is considered the primary signaling route for TLR4 activation and is crucial for the rapid induction of pro-inflammatory cytokines. Upon this compound binding, the Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein MyD88. This leads to the activation of downstream signaling molecules, including IRAK4, IRAK1, and TRAF6, culminating in the activation of the transcription factor NF-κB and the MAP kinase pathway. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding a variety of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent (MyD88-Independent) Signaling Pathway

The TRIF-dependent pathway is initiated following the endocytosis of the TLR4 receptor complex. This pathway involves the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF activation leads to the phosphorylation of the transcription factor IRF3, which then dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β). This pathway also contributes to the late-phase activation of NF-κB. The induction of type I interferons is critical for the generation of a robust antiviral immune response and for promoting the cross-priming of CD8+ T cells.

Quantitative Data

While specific dose-response data for this compound from publicly available literature is limited, studies have demonstrated its potent immunostimulatory activity.

| Assay Type | Cell/Animal Model | Key Findings | Reference |

| In vivo Protection | Mice | Intranasal administration of RC-529 two days prior to a lethal influenza challenge provided significant protection. | |

| In vivo Protection | Mice | Intravenous administration of RC-529 induced resistance to Listeria monocytogenes infection, as measured by survival and reduction of bacteria in the spleen. | |

| Cytokine Induction | Human Cell Cultures | Stimulated pro-inflammatory cytokine release in a dose-dependent manner. | |

| Adjuvant Effect | Cynomolgus Macaques | An intramuscular immunization with an HIV-1 peptide formulated with RC529-SE and rhGM-CSF elicited the highest peak anti-peptide IgG geometric mean titer in serum (1:32,768 at week 25). | |

| T-Cell Response | Mice | RC-529 was shown to be an efficient adjuvant for CD4+ T cell clonal expansion and Th1 differentiation, similar to MPL. |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not extensively detailed in the public domain. However, based on published studies, the following outlines the general methodologies used to assess its activity.

In Vitro Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay is designed to measure the ability of this compound to induce the production of pro-inflammatory cytokines from human immune cells.

1. Isolation of PBMCs:

-

Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Isolated cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

2. Cell Stimulation:

-

PBMCs are plated in 96-well culture plates at a density of approximately 1 x 10^6 cells/mL.

-

This compound is serially diluted to a range of concentrations in complete culture medium.

-

The diluted this compound is added to the wells containing PBMCs. Control wells receive medium alone (negative control) or a known TLR4 agonist like LPS (positive control).

3. Incubation:

-

The culture plates are incubated at 37°C in a humidified 5% CO2 incubator for a specified period, typically ranging from 6 to 48 hours.

4. Supernatant Collection and Analysis:

-

After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

The concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) in the supernatants is quantified using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Adjuvant Efficacy Study in Mice

This type of study assesses the ability of this compound to enhance the immune response to a specific antigen in a preclinical animal model.

1. Animal Model and Immunization Groups:

-

Female BALB/c or C57BL/6 mice, typically 6-8 weeks old, are used.

-

Mice are divided into groups: antigen alone, antigen plus this compound, and a control group receiving saline or adjuvant alone.

2. Vaccine Formulation and Administration:

-

A model antigen (e.g., ovalbumin, a recombinant viral protein) is formulated with this compound at a specified dose.

-

The vaccine formulation is administered to the mice via a relevant route, such as intramuscular or subcutaneous injection.

-

A prime-boost immunization schedule is often employed, with a primary immunization followed by one or two booster immunizations at intervals of 2-3 weeks.

3. Sample Collection:

-

Blood samples are collected from the mice at various time points, typically before each immunization and at the end of the study, to assess the antibody response.

-

At the study endpoint, spleens may be harvested to evaluate T-cell responses.

4. Immunological Analysis:

-

Antibody Response: Antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum are determined by ELISA.

-

T-Cell Response: Splenocytes are isolated and re-stimulated in vitro with the specific antigen. The production of cytokines (e.g., IFN-γ, IL-4) by T cells is measured by ELISpot or intracellular cytokine staining followed by flow cytometry to determine the nature of the T-helper (Th1 vs. Th2) response.

Conclusion

This compound (RC-529) is a promising synthetic vaccine adjuvant that leverages the potent immunostimulatory capacity of TLR4 signaling while maintaining a favorable safety profile. Its ability to activate both MyD88-dependent and TRIF-dependent pathways leads to a comprehensive activation of the innate immune system, which in turn orchestrates a robust and durable adaptive immune response to co-administered antigens. For drug development professionals, this compound represents a valuable tool for enhancing the efficacy of subunit vaccines against a range of infectious diseases and for potential applications in cancer immunotherapy. Further research to elucidate more precise quantitative aspects of its activity and to standardize experimental protocols will facilitate its broader application and development.

References

- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

- 3. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribi-529 Adjuvant: A Technical Guide to a Synthetic TLR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribi-529, also known as RC-529, is a synthetic, low-toxicity adjuvant that functions as a potent agonist for Toll-like receptor 4 (TLR4). As a member of the aminoalkyl glucosaminide 4-phosphates (AGPs) class of molecules, it is a chemical mimetic of the immunostimulatory lipid A portion of bacterial lipopolysaccharide (LPS). This compound is designed to enhance the adaptive immune response to co-administered antigens with a safety profile comparable to that of monophosphoryl lipid A (MPL), another well-characterized TLR4 agonist. It has been evaluated in preclinical studies for its ability to augment both humoral and cellular immunity, demonstrating its potential as a valuable component in modern vaccine formulations. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative immunological data from preclinical studies, and detailed experimental protocols.

Core Composition and Formulation

This compound is a synthetic aminoalkyl glucosaminide 4-phosphate.[1] Its precise chemical structure is designed to mimic the essential immunostimulatory components of lipid A while minimizing the associated toxicity.[2]

For preclinical research, this compound has been utilized in various formulations. One notable formulation is a stable oil-in-water emulsion (SE), which has been used in non-human primate studies.[3] The Ribi Adjuvant System (RAS) is a broader category of adjuvants that are oil-in-water emulsions containing immunomodulators such as MPL and, in some formulations, trehalose dimycolate (TDM).[4]

Mechanism of Action: TLR4 Signaling

This compound exerts its adjuvant effect by activating the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[5] This activation is critical for initiating and shaping the subsequent adaptive immune response. Upon engagement with TLR4 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages, this compound triggers a signaling cascade that proceeds via two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are crucial for the initial inflammatory response and the activation of adaptive immunity.

-

TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated. This pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β). It also contributes to the late-phase activation of NF-κB.

The dual activation of both MyD88 and TRIF pathways by TLR4 agonists like this compound is thought to be essential for the induction of a robust and balanced T helper 1 (Th1) and antibody-mediated immune response.

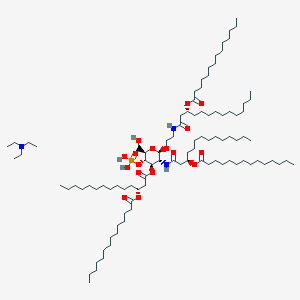

Signaling Pathway of this compound via TLR4

Caption: this compound activates TLR4, initiating MyD88- and TRIF-dependent signaling pathways.

Quantitative Data Summary

Preclinical studies have provided quantitative data on the immunological effects of this compound, often in comparison to other adjuvants like LPS and MPL.

Table 1: Effect of this compound on CD4+ T Cell Response in Mice

| Adjuvant (10 µg) | Peak CD4+ T Cell Count (Antigen-Specific Cells x 10^4) | Average Number of Cell Divisions |

| LPS | ~12 | ~4.5 |

| MPL | ~12 | ~4.5 |

| RC529 | ~8 | ~4.0 |

| Antigen Alone | ~1 | ~3.0 |

Data derived from a study comparing the effects of LPS, MPL, and RC529 on the clonal expansion of OVA-specific CD4+ T cells in mice.

Table 2: Humoral Immune Response in Cynomolgus Macaques

| Adjuvant Formulation | Peak Anti-Peptide IgG Geometric Mean Titer (Serum) |

| RC529-SE / rhGM-CSF | 1:32,768 |

| rhIL-1α / rhGM-CSF | 1:1,217 |

| CT-E29H | 1:256 |

Data from a study evaluating systemic and mucosal antibody responses to an HIV-1 peptide immunogen in cynomolgus macaques.

Experimental Protocols

Protocol 1: Evaluation of CD4+ T Cell Clonal Expansion in Mice

This protocol is based on a study comparing the adjuvant effects of LPS, MPL, and this compound on antigen-specific CD4+ T cell responses in vivo.

1. Animals and Adoptive Transfer:

-

Use BALB/c mice as recipients.

-

Isolate CD4+ T cells from the spleens and lymph nodes of DO11.10 TCR-transgenic mice, which have CD4+ T cells specific for an ovalbumin (OVA) peptide.

-

Purify CD4+ T cells using negative selection.

-

Adoptively transfer 1 x 10^6 purified transgenic T cells into each recipient BALB/c mouse via intravenous injection.

2. Immunization:

-

24 hours after the adoptive transfer, immunize the mice intravenously.

-

The immunizing solution should contain 50 µg of OVA peptide (Ova P).

-

Formulate the immunizing solution with one of the following adjuvants at a dose of 10 µg: LPS, MPL, or RC529. A control group should receive Ova P alone.

3. Analysis of T Cell Expansion:

-

At 72 hours post-immunization (the peak of clonal expansion), harvest the spleens from the immunized mice.

-

Prepare single-cell suspensions from the spleens.

-

Stain the cells with fluorescently labeled antibodies against CD4 and the DO11.10 T cell receptor.

-

Analyze the stained cells using flow cytometry to enumerate the percentage and absolute number of antigen-specific CD4+ T cells.

-

To assess cell division, label the transgenic T cells with a proliferation-tracking dye (e.g., CFSE) before adoptive transfer and analyze the dilution of the dye in the expanded T cell population by flow cytometry.

Experimental Workflow for CD4+ T Cell Expansion Study

Caption: Workflow for assessing this compound's effect on T cell expansion.

Protocol 2: Assessment of Humoral Immunity in Non-Human Primates

This protocol is based on a study that evaluated the ability of an RC529-stable emulsion (SE) formulation to enhance antibody responses to an HIV-1 peptide immunogen in cynomolgus macaques.

1. Animals and Immunogen:

-

Use cynomolgus macaques for the study.

-

The immunogen is an HIV-1 peptide (e.g., C4-V3 89.6P).

2. Adjuvant Formulation and Immunization:

-

Formulate the RC529 as a stable emulsion (RC529-SE).

-

Combine the RC529-SE with a cytokine co-adjuvant, such as recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF).

-

Administer the peptide immunogen formulated with the RC529-SE/rhGM-CSF adjuvant via intramuscular injection.

-

Establish a prime-boost immunization schedule (e.g., immunizations at weeks 0, 4, and 12).

3. Sample Collection and Analysis:

-

Collect blood samples at multiple time points throughout the study (e.g., pre-immunization and at various weeks post-immunization).

-

Separate serum from the blood samples.

-

Measure the titers of antigen-specific IgG antibodies in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

Express the results as the geometric mean titer.

-

Optionally, perform neutralization assays to assess the functional activity of the induced antibodies.

Conclusion

This compound (RC-529) is a promising synthetic adjuvant that leverages the TLR4 signaling pathway to enhance immune responses to vaccine antigens. Preclinical data indicate its efficacy in promoting both cellular and humoral immunity, with a favorable safety profile compared to more toxic TLR4 agonists like LPS. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals interested in incorporating this adjuvant into novel vaccine candidates. Further research to fully elucidate its cytokine induction profile and to optimize its formulation for various antigens will continue to define its role in the next generation of vaccines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjuvant-dependent effects on the safety and efficacy of inactivated SARS-CoV-2 vaccines during heterologous infection by a SARS-related coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribi-529: A Technical Guide to its TLR4 Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribi-529 (also known as RC-529) is a synthetic, small-molecule Toll-like receptor 4 (TLR4) agonist that has been investigated for its potent immunostimulatory properties. As a member of the aminoalkyl glucosaminide 4-phosphate (AGP) class of lipid A mimetics, this compound is designed to mimic the activity of the lipid A portion of lipopolysaccharide (LPS), the principal outer membrane component of Gram-negative bacteria and a potent natural ligand for TLR4. Developed by Corixa Corporation, this compound has demonstrated a safety and efficacy profile comparable to that of Monophosphoryl lipid A (MPLA), a well-established TLR4 agonist used as a vaccine adjuvant[1][2]. This technical guide provides an in-depth overview of the TLR4 agonist activity of this compound, including its mechanism of action, available data, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a synthetic aminoalkyl glucosaminide 4-phosphate. While the precise chemical structure is proprietary, its classification as an AGP provides insight into its core components: a glucosamine backbone, alkyl chains, and a phosphate group, all of which are critical for its interaction with the TLR4/MD-2 receptor complex.

| Property | Value |

| Compound Name | This compound, RC-529 |

| Chemical Class | Aminoalkyl glucosaminide 4-phosphate (AGP), Synthetic Lipid A Mimetic |

| CAS Number | 216014-46-9 |

| Molecular Formula | C92H175N2O17P |

Mechanism of Action: TLR4-Mediated Signaling

This compound exerts its immunostimulatory effects by activating the Toll-like receptor 4 (TLR4) signaling pathway. This process initiates a cascade of events that lead to the activation of the innate immune system and subsequent adaptive immune responses.

TLR4 Activation and Receptor Complex Formation

The activation of TLR4 by this compound involves a series of extracellular protein interactions. Initially, this compound is likely bound by Lipopolysaccharide Binding Protein (LBP) in the extracellular milieu. LBP then facilitates the transfer of this compound to CD14, a co-receptor that "presents" the agonist to the myeloid differentiation factor 2 (MD-2) protein. MD-2 is physically associated with TLR4, and the binding of this compound to this complex induces a conformational change, leading to the homodimerization of the TLR4-MD-2-Ribi-529 complex. This dimerization is the critical step that initiates intracellular signaling.

Intracellular Signaling: A TRIF-Biased Response

Upon dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 receptors come into close proximity, creating a scaffold for the recruitment of adaptor proteins. TLR4 is unique among the TLRs in its ability to utilize two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the MyD88 and TIRAP (MAL) adaptor proteins to the TLR4 TIR domain at the plasma membrane. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the transcription factor NF-κB and the MAP kinase pathway. Activation of this pathway results in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: Following ligand-induced endocytosis of the TLR4 receptor complex, the TRIF and TRAM adaptor proteins are recruited. This pathway leads to the activation of the transcription factor IRF3 via the kinases IKKε and TBK1, resulting in the production of type I interferons (IFN-α/β). The TRIF pathway can also lead to a delayed activation of NF-κB through the recruitment of RIP1.

Aminoalkyl glucosaminide 4-phosphates, the class of molecules to which this compound belongs, have been shown to exhibit TRIF-biased signaling [1][3]. This means that they preferentially activate the TRIF-dependent pathway over the MyD88-dependent pathway. This is a significant feature, as the TRIF pathway is associated with the induction of a Th1-polarizing immune response, characterized by the production of IFN-γ, which is beneficial for vaccine adjuvant activity and is associated with reduced inflammatory toxicity compared to the strong pro-inflammatory response driven by the MyD88 pathway[3].

Quantitative Agonist Activity

| Assay | Cell Type | Cytokine/Readout | Expected Activity of this compound |

| Cytokine Production | Human PBMCs | TNF-α, IL-6, IL-1β | Dose-dependent increase |

| Human Monocyte-Derived Dendritic Cells | IP-10, RANTES | Robust, dose-dependent increase | |

| NF-κB Reporter Assay | HEK293-hTLR4 cells | Luciferase Activity | Dose-dependent increase |

| In Vivo Protection | Mouse Model of Influenza | Survival | Significant protection |

| In Vivo Protection | Mouse Model of Listeria monocytogenes | Bacterial Clearance | Enhanced clearance |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the TLR4 agonist activity of this compound. These protocols are based on standard methods used for the evaluation of TLR4 agonists.

In Vitro Cytokine Production Assay

This assay measures the ability of this compound to induce the secretion of cytokines from immune cells.

a. Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) at a concentration of 1 x 10^6 cells/mL.

b. Cell Stimulation:

-

Plate 100 µL of the PBMC suspension into each well of a 96-well flat-bottom culture plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.01 µg/mL to 10 µg/mL.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., 100 ng/mL LPS).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

c. Cytokine Measurement:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatants.

-

Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IP-10) in the supernatants using a commercially available ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR4.

a. Cell Culture and Transfection:

-

Culture HEK293 cells that are stably transfected with human TLR4, MD-2, and CD14 genes (HEK-Blue™ hTLR4 cells or similar).

-

These cells should also contain an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.

-

Maintain the cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

b. Assay Performance:

-

Plate the reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate assay medium.

-

Add the this compound dilutions to the cells.

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2.

c. Signal Detection:

-

If using a SEAP reporter, collect the supernatant and measure the alkaline phosphatase activity using a colorimetric substrate (e.g., QUANTI-Blue™).

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

-

Plot the reporter activity against the concentration of this compound to determine the EC50 value.

Clinical Development

This compound (RC-529) has been evaluated in a clinical trial as a vaccine adjuvant. For example, in trial NCT00076037, RC-529 was used as an adjuvant for an HIV vaccine. This demonstrates its progression into human studies and its potential as a component of next-generation vaccines.

Conclusion

This compound is a promising synthetic TLR4 agonist with a mechanism of action that likely favors the TRIF-dependent signaling pathway, leading to a potent and less inflammatory immunostimulatory response. Its development and clinical evaluation as a vaccine adjuvant highlight its potential for enhancing the efficacy of vaccines against infectious diseases and in immunotherapy. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel TLR4 agonists. Further research to fully elucidate its quantitative activity and in vivo effects will be crucial for its future applications.

References

- 1. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

RC-529 Adjuvant: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RC-529 is a synthetic, small-molecule adjuvant developed to enhance the immunogenicity of vaccines. As a mimetic of Monophosphoryl Lipid A (MPL), it functions as a potent and well-tolerated agonist of Toll-like receptor 4 (TLR4). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with RC-529. Quantitative data from key studies are summarized in tabular format, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug and vaccine development.

Introduction to RC-529

RC-529 is a member of the aminoalkyl glucosaminide 4-phosphate (AGP) class of synthetic immunostimulants. It was developed by Corixa Corporation as a synthetic mimetic of MPL, a well-established vaccine adjuvant derived from the lipopolysaccharide (LPS) of Salmonella minnesota R595.[1] The primary goal in the development of RC-529 was to create a chemically defined, synthetic adjuvant with the immunostimulatory properties of MPL but with a potentially improved safety and manufacturing profile.[2][3] Like MPL, RC-529 stimulates the innate immune system by activating the TLR4 signaling pathway, leading to enhanced antigen-specific immune responses.[2][4] It has been investigated as an adjuvant for vaccines targeting infectious diseases and has demonstrated a similar efficacy and safety profile to MPL in preclinical and clinical studies.

Mechanism of Action: TLR4 Agonism

RC-529 exerts its adjuvant effect by acting as a specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is primarily expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.

TLR4 Signaling Pathway

Upon binding to the TLR4-MD2 receptor complex on the cell surface, RC-529 initiates a downstream signaling cascade. This process involves the recruitment of adaptor proteins, leading to the activation of two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: Following internalization of the TLR4 receptor into endosomes, the TRIF-dependent pathway is activated. This leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).

The activation of both pathways by RC-529 results in the maturation and activation of APCs, enhanced antigen presentation, and the production of a cytokine milieu that promotes the development of a robust and durable antigen-specific adaptive immune response, including both humoral (antibody) and cellular (T-cell) immunity.

Preclinical Data

The preclinical development of RC-529 has demonstrated its potent adjuvant activity and favorable safety profile in various animal models.

Immunogenicity Studies

RC-529 has been shown to significantly enhance antigen-specific antibody responses. A study in cynomolgus macaques immunized with an HIV-1 peptide immunogen formulated with RC-529 in a stable emulsion (RC529-SE) and rhGM-CSF showed a robust induction of anti-peptide IgG titers.

Table 1: Peak Anti-Peptide IgG Geometric Mean Titer in Cynomolgus Macaques

| Adjuvant Formulation | Peak IgG Geometric Mean Titer | Week of Peak Titer |

| RC529-SE/rhGM-CSF (i.m.) | 1:32,768 | 25 |

| rhIL-1α/rhGM-CSF (i.n.) | 1:1,217 | 10 |

| CT-E29H (i.n.) | 1:256 | 25 |

Efficacy in Challenge Models

The immunostimulatory activity of RC-529 has been shown to confer protection against infectious challenges. In a murine model of Listeria monocytogenes infection, intravenous administration of RC-529 resulted in a significant reduction in bacterial load in the spleen compared to vehicle-treated mice.

Table 2: Protection Against Listeria monocytogenes Challenge in Mice

| Treatment | Log Units of Protection (vs. Vehicle) | Fold Reduction in CFU/Spleen |

| RC-529 | 0.5 | 3 |

| RC-524 | 1.8 | 60 |

Effects on T-Cell Responses

Studies have indicated that RC-529 is an efficient adjuvant for inducing CD4+ T-cell responses. In comparison to its parent molecule, lipopolysaccharide (LPS), and the related adjuvant MPL, RC-529 demonstrated similar effects on short-term CD4+ T-cell clonal expansion and Th1 differentiation.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of RC-529.

Human Whole Blood Assay for Adjuvant Activity

This in vitro assay is used to assess the immunostimulatory activity of adjuvants by measuring cytokine production in fresh human whole blood.

Protocol:

-

Collect fresh human whole blood in heparinized tubes.

-

Mix the whole blood 1:1 with sterile RPMI 1640 medium.

-

Add 180 µL of the diluted blood to each well of a 96-well U-bottom plate.

-

Add 20 µL of the RC-529 formulation (at 10x the final concentration) to the wells.

-

Gently mix the suspension by pipetting.

-

Incubate the plate at 37°C for 24 hours in a humidified incubator with 5% CO2.

-

After incubation, centrifuge the plate for 3 minutes at 500 x g.

-

Collect the supernatant for cytokine analysis using methods such as ELISA or multiplex bead array.

References

- 1. Mixed Adjuvant Formulations Reveal a New Combination That Elicit Antibody Response Comparable to Freund's Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Ribi-529: A Technical Guide to Its Core Innate Immune Stimulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribi-529 (also known as RC-529) is a synthetic, aminoalkyl glucosaminide 4-phosphate (AGP) that has emerged as a potent stimulator of the innate immune system.[1][2] Functioning as a mimetic of the lipid A portion of bacterial lipopolysaccharide (LPS), this compound acts as a specific agonist for Toll-like receptor 4 (TLR4).[1][2] This interaction triggers a signaling cascade that culminates in the activation of innate immune cells and the production of pro-inflammatory cytokines, making it a promising candidate as a vaccine adjuvant and an immunotherapeutic agent.[2] Developed as a less toxic alternative to LPS and its derivative monophosphoryl lipid A (MPL), this compound has demonstrated a comparable efficacy and safety profile in preclinical and clinical studies.

This technical guide provides an in-depth overview of the core innate immune response stimulation by this compound, focusing on its mechanism of action, quantitative effects on immune responses, and the experimental protocols used to elucidate its activity.

Core Mechanism of Action: TLR4 Agonism

This compound's immunostimulatory effects are primarily mediated through its interaction with the TLR4 receptor complex, which is expressed on the surface of various innate immune cells, including macrophages, dendritic cells, and monocytes. Upon binding, this compound induces a conformational change in the TLR4 receptor, leading to the recruitment of adaptor proteins, primarily MyD88 and TRIF. This initiates two distinct downstream signaling pathways:

-

MyD88-Dependent Pathway: This pathway rapidly activates the transcription factor NF-κB, leading to the transcription and secretion of a wide range of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

TRIF-Dependent Pathway: This pathway, which is activated with slightly delayed kinetics, leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β).

The activation of both pathways results in a robust and multifaceted innate immune response, characterized by the activation and maturation of antigen-presenting cells (APCs), enhanced co-stimulatory molecule expression, and the promotion of a Th1-biased adaptive immune response.

References

- 1. Synthesis and biological evaluation of a new class of vaccine adjuvants: aminoalkyl glucosaminide 4-phosphates (AGPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunostimulatory activity of aminoalkyl glucosaminide 4-phosphates (AGPs): induction of protective innate immune responses by RC-524 and RC-529 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribi-529: A Synthetic Lipid A Mimetic for Potent Immune Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribi-529 (also known as RC-529) is a promising synthetic lipid A mimetic belonging to the class of aminoalkyl glucosaminide 4-phosphates (AGPs). As a potent Toll-like receptor 4 (TLR4) agonist, it effectively stimulates the innate immune system, leading to robust and durable adaptive immune responses. This makes this compound a compelling candidate for use as a vaccine adjuvant and in immunotherapeutic applications. Developed as a safer, fully synthetic alternative to naturally derived adjuvants like Monophosphoryl Lipid A (MPL), this compound offers the advantages of a well-defined chemical structure, batch-to-batch consistency, and a favorable safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its immunogenicity, detailed experimental protocols for its evaluation, and visualizations of the key biological pathways and experimental workflows involved in its study.

Introduction to this compound

This compound is a synthetic monosaccharide that mimics the structure and function of the lipid A portion of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[1][2] Unlike LPS, which is highly toxic, this compound is designed to retain the immunostimulatory properties while significantly reducing toxicity.[3] It belongs to a class of molecules known as aminoalkyl glucosaminide 4-phosphates (AGPs).[1][2]

The primary mechanism of action of this compound is through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) like lipid A. By activating TLR4, this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs) such as dendritic cells (DCs), and ultimately, the priming of robust T and B cell responses.

Data Presentation: Immunogenicity of this compound

The efficacy of this compound as a vaccine adjuvant has been demonstrated in various preclinical and clinical studies. Below are tables summarizing key quantitative data from these investigations.

| Study Type | Antigen | Adjuvant | Animal Model | Key Finding | Endpoint | Value | Reference |

| Preclinical | HIV-1 peptide (C4-V3 89.6P) | RC529-SE | Cynomolgus Macaques | High antibody response | Peak anti-peptide IgG geometric mean titer | 1:32,768 (at week 25) | |

| Clinical | Hepatitis B Surface Antigen (HBsAg) | RC-529 | Healthy Volunteers | Superior antibody response compared to alum | Significantly higher antibody production | Data not quantified in source |

| Parameter | LPS | MPL | RC529 | Conclusion | Reference |

| CD4+ T cell clonal expansion | Similar | Similar | Similar | Low-inflammation adjuvants are effective for short-term clonal expansion. | |

| CD4+ T cell division | Similar | Similar | Similar | Low-inflammation adjuvants are effective for short-term clonal expansion. | |

| Ex vivo survival of CD4+ T cells | Similar | Similar | Similar | Low-inflammation adjuvants are effective for short-term clonal expansion. | |

| Th1 differentiation (IFN-γ production) | Similar | Similar | Not Reported | MPL induces similar Th1 differentiation to LPS. | |

| Long-term CD4+ T cell response | More effective | Less effective | Not Reported | Inflammatory signaling from LPS aids in long-term retention of T cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the ability of this compound to induce cytokine production from human immune cells.

Materials:

-

This compound (RC-529)

-

Lyophilized lipopolysaccharide (LPS) from E. coli (positive control)

-

Sterile, endotoxin-free PBS

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human whole blood from healthy donors

-

96-well flat-bottom cell culture plates

-

Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β)

Procedure:

-

PBMC Isolation:

-

Dilute fresh human whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

-

-

Cell Plating and Stimulation:

-

Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and LPS in complete RPMI-1640 medium at 2X the final desired concentration. A typical concentration range for this compound would be 0.01 to 10 µg/mL.

-

Add 100 µL of the 2X stimulant solutions to the wells containing PBMCs. For the negative control, add 100 µL of medium alone.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatants.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

In Vivo Immunization and Antibody Titer Measurement in Mice

This protocol outlines the procedure for evaluating the adjuvant effect of this compound on antigen-specific antibody production in a murine model.

Materials:

-

This compound (RC-529)

-

Antigen of interest (e.g., Ovalbumin, Hepatitis B surface antigen)

-

Sterile saline

-

6-8 week old female BALB/c mice

-

Syringes and needles for injection

-

Bleeding supplies (e.g., lancets, micro-hematocrit tubes)

-

ELISA plates and reagents for antibody titer determination

Procedure:

-

Vaccine Formulation:

-

Dissolve the antigen and this compound in sterile saline to the desired concentrations. A typical dose for mice might be 10-20 µg of antigen and 10-50 µg of this compound per mouse in a 100 µL injection volume.

-

Gently mix the solution.

-

-

Immunization Schedule:

-

On day 0, immunize mice subcutaneously or intramuscularly with 100 µL of the vaccine formulation.

-

Administer a booster immunization on day 14 or 21 with the same vaccine formulation.

-

-

Serum Collection:

-

Collect blood samples from the mice via tail bleed or retro-orbital sinus puncture at various time points (e.g., day 0 (pre-bleed), day 21, and day 28).

-

Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.

-

-

Antibody Titer Measurement by ELISA:

-

Coat a 96-well ELISA plate with the antigen of interest (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

-

Wash the plate with PBST.

-

Prepare serial dilutions of the mouse serum in blocking buffer and add to the plate. Incubate for 1-2 hours at room temperature.

-

Wash the plate with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add a TMB substrate solution and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.

-

Mandatory Visualizations

Signaling Pathway

Caption: TLR4 Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: General Workflow for Vaccine Adjuvant Screening.

Conclusion

This compound represents a significant advancement in the field of vaccine adjuvants and immunotherapy. Its synthetic nature, well-defined structure, and potent TLR4 agonist activity provide a strong foundation for the development of safer and more effective vaccines. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals seeking to harness the immunostimulatory potential of this promising lipid A mimetic. Further research to fully elucidate the dose-response relationships for cytokine induction and to conduct direct comparative studies with other adjuvants will continue to refine our understanding and application of this compound in preventing and treating a wide range of diseases. This compound has been approved as an adjuvant in a hepatitis B vaccine in Argentina, underscoring its clinical potential.

References

- 1. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic TLR4-active glycolipids as vaccine adjuvants and stand-alone immunotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The low-toxicity versions of LPS, MPL adjuvant and RC529, are efficient adjuvants for CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling of Ribi-529 upon TLR4 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribi-529 (also known as RC-529) is a synthetic, aminoalkyl glucosaminide 4-phosphate that acts as a potent agonist for Toll-like receptor 4 (TLR4).[1][2] As a mimetic of the lipid A portion of bacterial lipopolysaccharide (LPS), this compound is designed to stimulate the innate immune system with a favorable safety profile compared to its natural counterpart.[2][3] Its immunostimulatory properties have positioned it as a promising vaccine adjuvant.[1] This technical guide provides a detailed overview of the downstream signaling events initiated by the activation of TLR4 by this compound, including the key signaling pathways, expected quantitative outcomes, and detailed experimental protocols.

Note on Data Availability: Publicly available quantitative data and specific experimental protocols for this compound are limited. Therefore, this guide utilizes data and methodologies from studies on Monophosphoryl Lipid A (MPLA), a closely related and well-characterized synthetic TLR4 agonist, as a representative proxy to illustrate the expected outcomes and experimental designs.

Core Signaling Pathways of TLR4 Activation

Activation of TLR4 by ligands such as this compound initiates a bifurcated signaling cascade that is broadly categorized into MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of key transcription factors, leading to the expression of a wide array of inflammatory and immunomodulatory genes.

MyD88-Dependent Pathway

The MyD88-dependent pathway is considered the canonical signaling route for most TLRs, including TLR4. Upon ligand binding, TLR4 recruits the Toll/interleukin-1 receptor (TIR) domain-containing adapter protein (TIRAP), which in turn recruits Myeloid differentiation primary response 88 (MyD88). This leads to the formation of a signaling complex that includes IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The activation of this complex ultimately results in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent Pathway

The TRIF-dependent pathway is initiated following the endocytosis of the TLR4-ligand complex. This pathway involves the recruitment of the TIR-domain-containing adapter-inducing interferon-β (TRIF)-related adapter molecule (TRAM) and TRIF. The formation of this complex leads to the activation of TRAF3 and the kinases IKKε and TBK1. These kinases phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other IFN-inducible genes. This pathway is also capable of activating NF-κB, albeit with delayed kinetics compared to the MyD88-dependent pathway.

Quantitative Data Presentation

The following tables summarize representative quantitative data for cytokine production induced by the TLR4 agonist MPLA in various immune cell types. These data serve as an estimate of the expected response to this compound.

Table 1: Dose-Dependent Cytokine Production by Bone Marrow-Derived Dendritic Cells (BM-DCs) Stimulated with MPLA for 72 hours

| MPLA Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) | IL-10 (pg/mL) |

| 0 (Control) | < 50 | < 100 | < 20 | < 50 |

| 0.01 | 500 ± 80 | 800 ± 120 | 150 ± 30 | 200 ± 40 |

| 0.1 | 2500 ± 300 | 4000 ± 500 | 800 ± 100 | 1000 ± 150 |

| 1.0 | 5000 ± 600 | 8000 ± 900 | 1500 ± 200 | 2000 ± 250 |

| 10.0 | 5500 ± 700 | 8500 ± 1000 | 1600 ± 220 | 2200 ± 300 |

| Data are presented as mean ± standard deviation and are representative of expected values based on published studies. |

Table 2: Time-Course of Cytokine Production by Macrophages Stimulated with 1 µg/mL MPLA

| Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| 0 | < 50 | < 100 | < 20 |

| 4 | 3000 ± 400 | 1500 ± 200 | 500 ± 80 |

| 8 | 4500 ± 550 | 5000 ± 600 | 1200 ± 150 |

| 24 | 2000 ± 250 | 10000 ± 1200 | 800 ± 100 |

| 48 | 500 ± 80 | 6000 ± 700 | 300 ± 50 |

| Data are presented as mean ± standard deviation and are representative of expected values based on published studies. |

Experimental Protocols

Detailed methodologies for key experiments to assess the downstream effects of this compound are provided below. These protocols are based on standard procedures for TLR4 agonists.

Protocol 1: In Vitro Stimulation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To measure cytokine production by human mo-DCs following stimulation with this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Recombinant human GM-CSF and IL-4

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound

-

ELISA kits for human TNF-α, IL-6, IL-12p70, and IL-10

Procedure:

-

Isolate monocytes from PBMCs by plastic adherence or magnetic cell sorting.

-

Culture monocytes in RPMI-1640 supplemented with 10% FBS, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 6 days to differentiate into immature mo-DCs.

-

On day 6, harvest immature mo-DCs and seed in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add this compound to the cells at final concentrations ranging from 0.01 to 10 µg/mL. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Collect the culture supernatants and store at -80°C until analysis.

-

Quantify cytokine concentrations in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: NF-κB Reporter Assay

Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound.

Materials:

-

HEK293 cells stably expressing human TLR4, MD-2, and CD14

-

NF-κB luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay system

Procedure:

-

Co-transfect HEK293-TLR4/MD-2/CD14 cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

-

After 24 hours, seed the transfected cells into a 96-well white-walled plate.

-

Allow cells to adhere for 4-6 hours.

-

Stimulate the cells with various concentrations of this compound (e.g., 0.1 to 1000 ng/mL) for 6-18 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction over unstimulated control cells.

Protocol 3: Western Blot for IRF3 Phosphorylation

Objective: To detect the phosphorylation of IRF3 as an indicator of TRIF-dependent pathway activation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed macrophages in a 6-well plate and allow them to adhere.

-

Stimulate the cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 30, 60, 120 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-IRF3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total IRF3 antibody as a loading control.

Conclusion

This compound is a synthetic TLR4 agonist that effectively activates the innate immune system through both MyD88-dependent and TRIF-dependent signaling pathways. This activation leads to the production of a broad range of pro-inflammatory cytokines and type I interferons, which are crucial for its function as a vaccine adjuvant. The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate and quantify the downstream effects of this compound and other TLR4 agonists, facilitating further research and development in immunology and vaccine design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The low-toxicity versions of LPS, MPL adjuvant and RC529, are efficient adjuvants for CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ribi-529 and its Interaction with Myeloid Differentiation Factor 2 (MD-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribi-529 (also known as RC-529) is a synthetic, aminoalkyl glucosaminide 4-phosphate that functions as a potent adjuvant through its interaction with the Toll-like receptor 4 (TLR4) signaling complex.[1][2][3] As a mimetic of the lipid A portion of lipopolysaccharide (LPS), this compound's mechanism of action is critically dependent on its interaction with myeloid differentiation factor 2 (MD-2), the co-receptor responsible for binding lipid A and presenting it to TLR4. This technical guide provides a comprehensive overview of the core interaction between this compound and MD-2, detailing the associated signaling pathways, experimental methodologies for studying this interaction, and available data on its biological activity.

Introduction to this compound and MD-2

This compound (RC-529): A Synthetic TLR4 Agonist

This compound is a member of the aminoalkyl glucosaminide 4-phosphate (AGP) family of synthetic immunostimulants.[4] It is structurally designed to mimic the activity of Monophosphoryl Lipid A (MPL), a well-characterized TLR4 agonist used in several licensed vaccines, while exhibiting a favorable safety profile.[1] By activating the TLR4 signaling pathway, this compound stimulates the innate immune system, leading to the production of pro-inflammatory cytokines and the enhancement of antigen-specific immune responses, making it an effective vaccine adjuvant.

Myeloid Differentiation Factor 2 (MD-2): The Gateway for TLR4 Ligand Recognition

Myeloid differentiation factor 2 (MD-2) is a secreted glycoprotein that forms a stable complex with the extracellular domain of TLR4. MD-2 is essential for the recognition of LPS and other lipid A-like molecules. It possesses a deep hydrophobic pocket that directly binds the lipid chains of these molecules. Upon ligand binding, the MD-2/ligand complex induces a conformational change in TLR4, leading to receptor dimerization and the initiation of downstream signaling cascades.

Quantitative Data

Table 1: Comparative Biological Activity of TLR4 Agonists

| Compound | Assay | Cell Line | Readout | Reported Activity |

|---|---|---|---|---|

| This compound (RC-529) | In vivo protection | Mice | Survival against influenza challenge | Significant protection |

| This compound (RC-529) | In vivo protection | Mice | Reduction of Listeria monocytogenes in spleen | Significant protection |

| This compound (RC-529) | Cytokine Release | Human Cell Cultures | Pro-inflammatory cytokine release | Dose-dependent increase |

| Monophosphoryl Lipid A (MPLA) | TLR4 Activation | HEK-Blue hTLR4 Cells | SEAP Reporter | Partial agonist activity |

| Lipopolysaccharide (LPS) | TLR4 Activation | HEK-Blue hTLR4 Cells | SEAP Reporter | Potent agonist activity |

Note: The table above summarizes the reported biological activities of this compound and other TLR4 agonists. Specific EC50 and Kd values for this compound are not currently available in the cited literature.

Signaling Pathways

The interaction of this compound with the TLR4/MD-2 complex is believed to initiate a signaling cascade analogous to that of LPS. This process involves the recruitment of adaptor proteins to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, leading to the activation of two primary downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway: This pathway is crucial for the rapid induction of pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the receptor, leading to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase. This cascade culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), which in turn drive the expression of genes encoding cytokines such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent Pathway: This pathway is primarily associated with the induction of type I interferons (IFN-α/β). Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited. TRIF activates the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I interferons. The TRIF pathway can also lead to a delayed activation of NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the TLR4/MD-2 complex.

TLR4 Activation Assay in HEK293 Cells using an NF-κB Reporter

This assay measures the ability of a compound to activate the TLR4 signaling pathway by quantifying the activity of the downstream transcription factor, NF-κB.

Materials:

-

HEK293 cells stably expressing human TLR4, MD-2, and CD14 (e.g., HEK-Blue™ hTLR4 cells)

-

NF-κB-inducible reporter plasmid (e.g., expressing secreted embryonic alkaline phosphatase (SEAP) or luciferase)

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

-

Assay medium (serum-free DMEM)

-

This compound

-

Positive control (e.g., LPS from E. coli)

-

Reporter detection reagent (e.g., QUANTI-Blue™ or luciferase substrate)

-

96-well white, clear-bottom tissue culture plates

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Cell Seeding:

-

Harvest and resuspend HEK293-hTLR4 reporter cells in complete growth medium.

-

Seed 5 x 104 cells per well in a 96-well plate.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Stimulation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute it in assay medium to the desired concentrations.

-

Prepare serial dilutions of the positive control (LPS) in assay medium.

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add 100 µL of the this compound dilutions, LPS dilutions, or assay medium (negative control) to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Reporter Detection:

-

For SEAP reporter:

-

Transfer 20 µL of the cell culture supernatant to a new 96-well plate.

-

Add 180 µL of pre-warmed QUANTI-Blue™ solution to each well.

-

Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm.

-

-

For luciferase reporter:

-

Add luciferase substrate to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

-

Data Analysis:

-

Calculate the fold induction of NF-κB activity by dividing the signal from the stimulated wells by the signal from the unstimulated control wells.

-

Plot the fold induction against the log of the compound concentration to determine the EC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human MD-2 protein

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject a solution of recombinant MD-2 in immobilization buffer over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions sequentially over the immobilized MD-2 surface, starting with the lowest concentration.

-

Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

The binding of this compound to MD-2 is measured in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

This compound is a promising synthetic adjuvant that leverages the TLR4/MD-2 signaling pathway to enhance immune responses. Its mechanism of action as a lipid A mimetic places the interaction with MD-2 at the core of its biological activity. While direct quantitative binding data for this compound remains to be published, the experimental protocols outlined in this guide provide a robust framework for its characterization. Further studies focusing on the precise molecular interactions between this compound and MD-2 will be invaluable for the rational design of next-generation vaccine adjuvants with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Immunostimulatory activity of aminoalkyl glucosaminide 4-phosphates (AGPs): induction of protective innate immune responses by RC-524 and RC-529 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Properties of Ribi-529: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribi-529 (also known as RC-529) is a synthetic, proprietary immunomodulator developed as a vaccine adjuvant. It is a member of the aminoalkyl glucosaminide 4-phosphates (AGPs) family and functions as a potent Toll-like receptor 4 (TLR4) agonist. By activating the innate immune system, this compound enhances and directs the adaptive immune response to co-administered antigens, promoting a robust and durable cellular and humoral immunity. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, its mechanism of action, a summary of its effects from preclinical studies, and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic lipid A mimetic designed to be a safer and more defined alternative to naturally derived adjuvants like Monophosphoryl Lipid A (MPL).[1][2][3][4] Developed by Corixa Corporation, this compound offers the significant advantage of being a single, highly pure chemical entity.[5] This simplifies the manufacturing process and ensures high batch-to-batch consistency, a critical factor in vaccine development and regulatory approval. Preclinical and clinical studies have demonstrated that this compound has a comparable efficacy and safety profile to MPL, positioning it as a promising adjuvant for a new generation of prophylactic and therapeutic vaccines.

Mechanism of Action: TLR4 Agonism

The primary mechanism by which this compound exerts its immunomodulatory effects is through the activation of Toll-like receptor 4 (TLR4). TLR4 is a pattern recognition receptor expressed on the surface of innate immune cells, such as dendritic cells and macrophages. Upon binding to the TLR4 receptor complex, this compound initiates a downstream signaling cascade that leads to the activation of key transcription factors, including NF-κB and IRF3. This results in the production of a wide array of pro-inflammatory cytokines and chemokines, the upregulation of co-stimulatory molecules (e.g., CD80, CD86), and the maturation of antigen-presenting cells (APCs). This orchestrated innate immune response is crucial for the subsequent priming of a robust and antigen-specific adaptive immune response, characterized by a strong Th1 bias with the production of IFN-γ, which is critical for cell-mediated immunity.

Quantitative Data from Preclinical Studies

In Vivo Humoral Immune Response in Mice

A key study evaluated the immunogenicity of the leishmaniasis vaccine candidate Leish-111f formulated with Ribi 529-SE (squalene emulsion) in BALB/c mice. The study demonstrated that Ribi 529-SE significantly enhanced the production of both IgG1 and IgG2a antibodies against the Leish-111f antigen compared to the antigen alone. A dose-dependent increase in both isotypes was observed with increasing concentrations of Ribi 529-SE.

| Adjuvant Dose (µg) | Adjuvant | Antigen (Leish-111f) | Mean Anti-Leish-111f IgG1 Titer (OD 450-570nm) | Mean Anti-Leish-111f IgG2a Titer (OD 450-570nm) |

| 5 | Ribi 529-SE | 10 µg | ~1.8 | ~1.2 |

| 10 | Ribi 529-SE | 10 µg | ~2.0 | ~1.5 |

| 20 | Ribi 529-SE | 10 µg | ~2.2 | ~1.8 |

| 20 | MPL-SE | 10 µg | ~1.6 | ~1.4 |

| - | None | 10 µg | <0.5 | <0.5 |

| 20 | Ribi 529-SE | None | <0.2 | <0.2 |

| - | Saline | None | <0.2 | <0.2 |

| Data are approximated from graphical representations in the cited literature and are intended for comparative purposes. |

In Vitro Cytokine Production by Human PBMCs

Studies have been conducted to assess the in vitro activity of this compound (RC-529) on human peripheral blood mononuclear cells (PBMCs). These experiments typically measure the induction of key pro-inflammatory cytokines. While the specific quantitative data from a comprehensive dose-response study is not publicly available, the literature indicates that RC-529 demonstrates equivalent activity to MPL in inducing cytokine elaboration in these in vitro assays.

(Note: A representative table with placeholder values is provided below to illustrate the expected data format. Specific values would be dependent on experimental conditions and donor variability.)

| Stimulant | Concentration (µg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| This compound (RC-529) | 0.01 | Value | Value | Value |

| 0.1 | Value | Value | Value | |

| 1.0 | Value | Value | Value | |

| MPL | 0.01 | Value | Value | Value |

| 0.1 | Value | Value | Value | |

| 1.0 | Value | Value | Value | |

| Control (Medium) | - | Baseline | Baseline | Baseline |

Detailed Experimental Protocols

Mouse Immunization and Humoral Response Evaluation

This protocol is based on the methodology used to evaluate the immunogenicity of the Leish-111f vaccine with Ribi 529-SE adjuvant.

4.1.1. Experimental Workflow

4.1.2. Materials

-

Animals: 6-8 week old female BALB/c mice.

-

Antigen: Recombinant Leish-111f protein.

-

Adjuvant: Ribi 529-SE (squalene emulsion).

-

Vehicle: Sterile saline.

-

ELISA Reagents:

-

96-well ELISA plates.

-

Coating buffer (e.g., bicarbonate buffer, pH 9.6).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking buffer (e.g., PBS with 1% BSA).

-

HRP-conjugated goat anti-mouse IgG1 and IgG2a secondary antibodies.

-

TMB substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

4.1.3. Procedure

-

Vaccine Formulation:

-

Prepare the vaccine formulation by mixing 10 µg of Leish-111f antigen with the desired amount of Ribi 529-SE adjuvant (e.g., 5, 10, or 20 µg).

-

Bring the final volume to 100 µL with sterile saline.

-

Prepare control formulations: antigen only, adjuvant only, and saline only.

-

-

Immunization Schedule:

-

Immunize groups of mice (n=8 per group) subcutaneously with 100 µL of the respective vaccine or control formulation on day 0.

-

Administer booster immunizations with the same formulations at 3-week intervals (week 3 and week 6).

-

-

Serum Collection:

-

Two weeks after the final immunization (week 8), collect blood from the mice via an appropriate method (e.g., tail bleed or terminal cardiac puncture).

-

Process the blood to separate the serum and store at -20°C or below until analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat 96-well ELISA plates with 100 µL/well of Leish-111f antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plates three times with wash buffer.

-

Block the plates with 200 µL/well of blocking buffer for 2 hours at room temperature.

-

Wash the plates three times.

-

Prepare serial dilutions of the collected mouse sera in blocking buffer and add 100 µL/well to the plates. Incubate for 2 hours at room temperature.

-

Wash the plates five times.

-

Add 100 µL/well of HRP-conjugated goat anti-mouse IgG1 or IgG2a secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.

-

Wash the plates five times.

-

Add 100 µL/well of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL/well of stop solution.

-

Read the optical density (OD) at 450 nm (with a reference wavelength of 570 nm).

-

In Vitro Stimulation of Human PBMCs (Generalized Protocol)

This protocol is a representative methodology for the in vitro stimulation of human PBMCs with a TLR agonist like this compound, based on standard laboratory practices.

4.2.1. Experimental Workflow

4.2.2. Materials

-

Source: Fresh human whole blood from healthy donors.

-

Reagents:

-

Ficoll-Paque PLUS.

-

Phosphate-Buffered Saline (PBS).

-

Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

This compound (RC-529).

-

Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β) or a multiplex cytokine assay panel.

-

-

Equipment:

-

Sterile conical tubes.

-

Centrifuge.

-

96-well tissue culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

ELISA plate reader.

-

4.2.3. Procedure

-

PBMC Isolation:

-

Dilute fresh human whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer and collect the buffy coat layer containing the PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the final PBMC pellet in complete RPMI medium and perform a cell count to determine cell viability and concentration.

-

-

Cell Plating and Stimulation:

-

Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI medium.

-